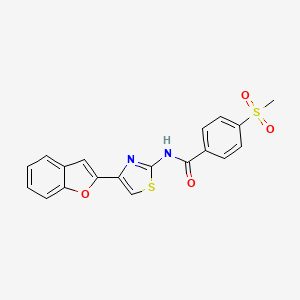![molecular formula C18H13N5O3S2 B2523740 N-(5-(benzo[c][1,2,5]thiadiazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide CAS No. 1428375-31-8](/img/structure/B2523740.png)
N-(5-(benzo[c][1,2,5]thiadiazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-(benzo[c][1,2,5]thiadiazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide is a useful research compound. Its molecular formula is C18H13N5O3S2 and its molecular weight is 411.45. The purity is usually 95%.
BenchChem offers high-quality N-(5-(benzo[c][1,2,5]thiadiazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-(benzo[c][1,2,5]thiadiazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Photovoltaics and Organic Solar Cells
The BTZ motif, known for its strong electron-accepting properties, has been extensively studied in organic photovoltaics (OPVs). Researchers have incorporated BTZ-based compounds into donor–acceptor systems to enhance charge separation and improve device efficiency. The compound could serve as an electron acceptor in OPVs, potentially leading to more efficient solar energy conversion .
Fluorescent Sensors and Bioimaging Probes
The BTZ group has found applications beyond photovoltaics. It has been used as a fluorescent sensor or bioimaging probe for various cellular components, including lipid droplets, mitochondria, and plasma membranes. The compound’s unique structure may enable specific targeting and visualization of these cellular structures .
Visible-Light Organophotocatalysis
While BTZ-based compounds have been explored for photovoltaics and fluorescence, their potential as visible-light organophotocatalysts remains largely unexplored. Photoredox catalysis using visible light is an environmentally sustainable approach for organic transformations. Investigating the photocatalytic properties of this compound could lead to novel applications in synthetic chemistry .
Ternary Polymer Solar Cells
In the field of polymer solar cells (PSCs), researchers have used BTZ derivatives as electron acceptors. The compound’s electron-accepting ability makes it a promising candidate for fabricating efficient ternary PSCs. By combining it with other materials, such as fullerene derivatives, researchers aim to enhance charge transport and overall device performance .
Gastrin-Releasing Peptide Receptor (GRPR)-Targeted Imaging
Interestingly, a related compound, SCH1100, has been used for highly specific near-infrared (NIR-II) imaging of prostate cancer in living mice. This represents the first small peptide-based NIR-II probe for targeted cancer imaging. The compound’s design and properties make it a valuable tool for molecular imaging .
Heterogeneous Systems: Metal–Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)
While the compound itself has not been directly studied in MOFs or COFs, the BTZ group has been incorporated into these materials. BTZ-containing MOFs and COFs exhibit interesting properties, including gas adsorption, catalysis, and luminescence. Exploring similar applications for the compound could yield exciting results .
特性
IUPAC Name |
N-[5-(2,1,3-benzothiadiazole-5-carbonyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N5O3S2/c24-16(11-4-6-26-9-11)20-18-19-13-3-5-23(8-15(13)27-18)17(25)10-1-2-12-14(7-10)22-28-21-12/h1-2,4,6-7,9H,3,5,8H2,(H,19,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLDGEIJDSNUVTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C(S2)NC(=O)C3=COC=C3)C(=O)C4=CC5=NSN=C5C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N5O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(1H-pyrazol-1-yl)-6-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine](/img/structure/B2523661.png)
![1-(3,4-dimethylphenyl)-3-phenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2523663.png)


amino}-N-(1-phenylethyl)thiophene-2-carboxamide](/img/structure/B2523666.png)

![(E)-N'-(2-oxoindolin-3-ylidene)-3-(1,8,8-trimethyl-2,4-dioxo-3-azabicyclo[3.2.1]octan-3-yl)propanehydrazide](/img/structure/B2523668.png)
![2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2523669.png)

![2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2,5-difluorophenyl)acetamide](/img/structure/B2523676.png)
![2-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2523677.png)
![Thiophen-2-yl-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-3-yl]methanone](/img/structure/B2523678.png)
